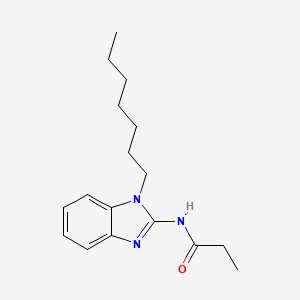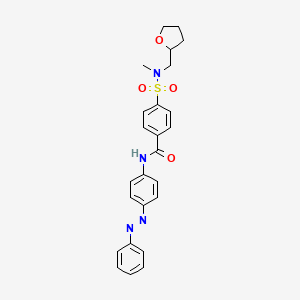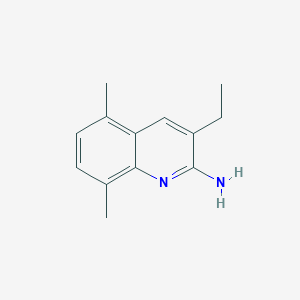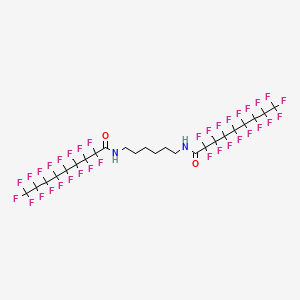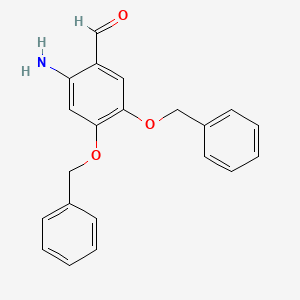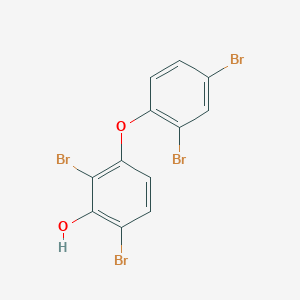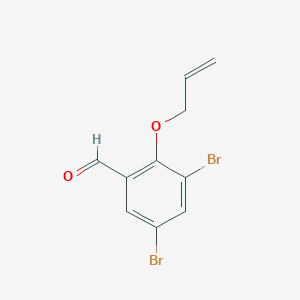
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is a derivative of acetamide, featuring a sulfonamide group attached to a phenyl ring, which is further substituted with a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- typically involves the reaction of 4-aminobenzenesulfonamide with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The trichloromethyl group can be reduced to form corresponding methyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a dihydrofolate reductase (DHFR) inhibitor, which is important in the development of antimicrobial and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- involves its interaction with molecular targets such as enzymes. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it useful in antimicrobial and anticancer therapies.
類似化合物との比較
Similar Compounds
- N-(4-(aminosulfonyl)phenyl)acetamide
- N-(4-(aminosulfonyl)phenyl)ethylacetamide
- N-(4-(aminosulfonyl)phenyl)propionamide
Uniqueness
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
特性
CAS番号 |
22795-59-1 |
|---|---|
分子式 |
C8H7Cl3N2O3S |
分子量 |
317.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)13-5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
InChIキー |
UVSDXEXYSKIAKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


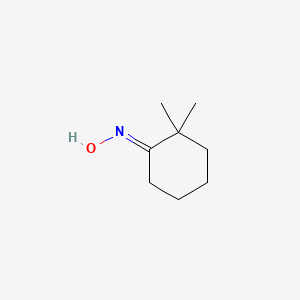

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
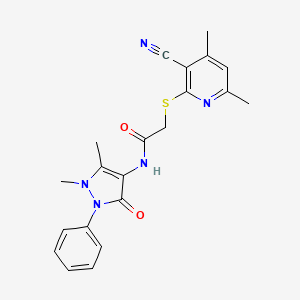
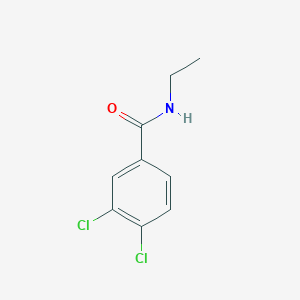
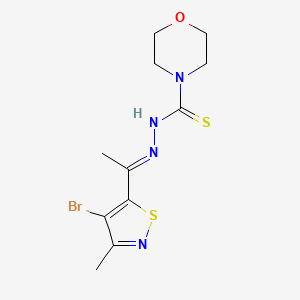
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
